![molecular formula C8H5N3 B573077 1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile CAS No. 1352393-68-0](/img/structure/B573077.png)
1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile is a heterocyclic compound . It is part of a class of compounds known as pyrrolopyridines, which are bicyclic structures containing a pyrrole and a pyridine ring . More than 300,000 1H-pyrrolo[3,4-b]pyridines have been described in over 5500 references, including 2400 patents .
Synthesis Analysis
The synthesis of 1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile and its derivatives has been a subject of research. For instance, a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 have been reported . The compound 4h in this series exhibited potent FGFR inhibitory activity .Molecular Structure Analysis
The molecular structure of 1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile is characterized by a pyrrole and a pyridine ring . The compound has a molecular weight of 118.14 .Physical And Chemical Properties Analysis
1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile has a molecular weight of 118.14 . The compound is solid in form .Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds : Salaheldin et al. (2010) described an easy preparation of 4-amino-1H-pyrrole-3-carbonitrile derivatives and their transformation into new substituted pyrrolo[3,2-b]pyridines, utilizing microwave irradiation for high conversion and shorter reaction times (Salaheldin et al., 2010). Similarly, Kayukov et al. (2020) synthesized 1-Alkoxy-4-amino-3,6-dioxo-1-phenyl-2,3,5,6-tetrahydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitriles, indicating the compound's versatility in chemical synthesis (Kayukov et al., 2020).
Optical and Structural Properties : Zedan et al. (2020) explored the thermal, structural, optical, and diode characteristics of two pyridine derivatives, providing insights into their physical properties and potential electronic applications (Zedan et al., 2020).
Molecular Rearrangements and Reactions : Vorob’ev et al. (2006) synthesized 7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines by reacting 2-ethoxymethyleneamino-1H-pyrrole-3-carbonitriles with acid hydrazides, showcasing the compound's reactivity and utility in creating complex molecular structures (Vorob’ev et al., 2006).
Ligand-Free Palladium(II)-Catalyzed Reactions : Wang et al. (2020) developed an efficient synthesis of substituted 1H-pyrrole-3-carbonitriles, highlighting the compound's utility in palladium-catalyzed reactions (Wang et al., 2020).
Biological Applications : Liu et al. (2016) synthesized 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives, evaluating their potential as c-Met inhibitors, which could have therapeutic implications (Liu et al., 2016).
Electrochemical Polymerization : Zotti et al. (1989) studied the anodic coupling of dihydrobenzodipyrrole isomers, including 1H-Pyrrolo[3,2-C]pyridine derivatives, in electrochemical polymerization, revealing their potential in creating polymeric materials (Zotti et al., 1989).
Crystal Structure Analysis : Several studies, such as those by Chiaroni et al. (1994) and Vishnupriya et al. (2014), focused on the crystal structure of pyrrolo[3,2-C]pyridine derivatives, providing insights into their molecular architecture (Chiaroni et al., 1994), (Vishnupriya et al., 2014).
Drug Discovery and Molecular Docking : Venkateshan et al. (2020) synthesized azafluorene derivatives, including pyridine-carbonitrile compounds, for SARS CoV-2 RdRp inhibition, demonstrating the potential of these compounds in antiviral drug discovery (Venkateshan et al., 2020).
Direcciones Futuras
The future directions for the research and development of 1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile and its derivatives could involve further exploration of their biological activities. For instance, 1H-pyrrolo[2,3-b]pyridine derivatives have been found to exhibit potent activities against FGFR1, 2, and 3, making them potential candidates for cancer therapy .
Mecanismo De Acción
- Upon binding to fibroblast growth factors (FGFs), FGFRs undergo dimerization and autophosphorylation, activating downstream signaling pathways such as RAS–MEK–ERK, PLCγ, and PI3K–Akt .
- This inhibition disrupts downstream signaling pathways, affecting cell growth, migration, and angiogenesis .
Target of Action: FGFRs
Mode of Action: Inhibition of FGFRs
Biochemical Pathways: Downstream Effects
Result of Action: Molecular and Cellular Effects
Propiedades
IUPAC Name |
1H-pyrrolo[3,2-c]pyridine-7-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-3-7-5-10-4-6-1-2-11-8(6)7/h1-2,4-5,11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMJGXWYWCFTAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=NC=C21)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Cyclohexyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine](/img/structure/B572997.png)
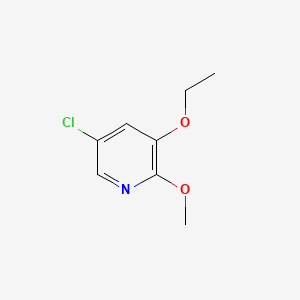
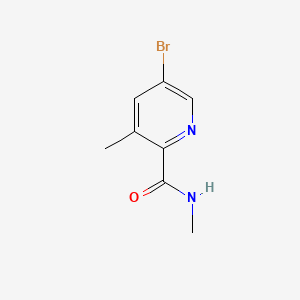



![5-Bromo-2,6-dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B573008.png)

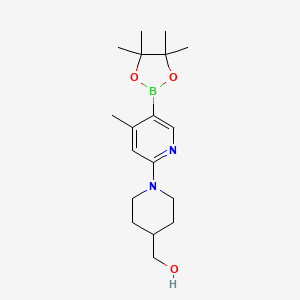

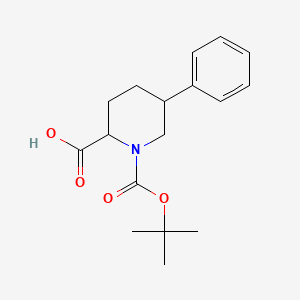
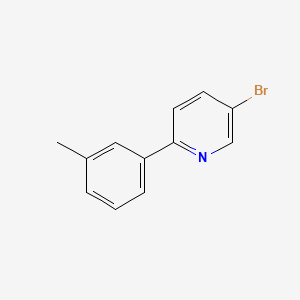
![(4'-Amino-[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B573017.png)